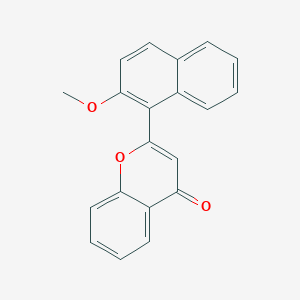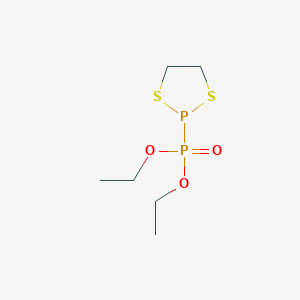![molecular formula C15H17NO2S B14570003 4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid CAS No. 61440-40-2](/img/structure/B14570003.png)
4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid is a compound that features a thiophene ring attached to a benzoic acid moiety via a butylamino linker Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-aminobenzoic acid with 4-(thiophen-2-yl)butylamine under acidic conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Another approach involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of thiophene is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . This method offers high yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid has diverse applications in scientific research:
Chemistry: Used as
Properties
CAS No. |
61440-40-2 |
|---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-(4-thiophen-2-ylbutylamino)benzoic acid |
InChI |
InChI=1S/C15H17NO2S/c17-15(18)12-6-8-13(9-7-12)16-10-2-1-4-14-5-3-11-19-14/h3,5-9,11,16H,1-2,4,10H2,(H,17,18) |
InChI Key |
JDGRIDYJLADKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCCCNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[Bis(phosphonooxy)methoxy]acetic acid](/img/structure/B14569980.png)

![Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate](/img/structure/B14569999.png)

![1,1'-[(3-Methoxyphenyl)methylene]dipiperidine](/img/structure/B14570004.png)
![Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate](/img/structure/B14570006.png)
